molecular formula C13H9NO2S B2356953 3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one CAS No. 313519-49-2

3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2356953
CAS No.: 313519-49-2
M. Wt: 243.28
InChI Key: LNYKUZYWYGPYSU-UHFFFAOYSA-N
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Description

3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one is a synthetically accessible 3-substituted coumarin derivative emerging as a key scaffold in medicinal chemistry research, particularly for investigating novel anticancer therapeutics . This compound belongs to a class of molecules designed to target tumor-associated carbonic anhydrases , a family of enzymes that play a vital role in cancer cell survival and proliferation . Its core structure integrates a coumarin pharmacophore with a 4-methylthiazole heterocycle, a combination recognized for yielding compounds with potent and selective biological activity . Main Applications and Research Value: The primary research application of this compound is as a selective inhibitor of carbonic anhydrase isoforms, especially CA IX and CA XII . These isoforms are overexpressed in many solid tumors under hypoxic conditions and are promising targets for anticancer drug development . Recent studies exploring novel 3-substituted coumarins have demonstrated that derivatives with this core structure exhibit potent cytotoxic activity against human cancer cell lines, such as HeLa, and show considerable selectivity for tumor-associated CAs over off-target isoforms . The mechanism of action for this class of coumarin-based inhibitors is distinct from classical zinc-binders; research indicates that the hydrolysis product of the coumarin lactone ring binds specifically within the active site of the enzyme, leading to potent and isoform-selective inhibition . This product is intended for research use only and is not for diagnostic or therapeutic purposes. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional or governmental regulations.

Properties

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c1-8-7-17-12(14-8)10-6-9-4-2-3-5-11(9)16-13(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYKUZYWYGPYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The Hantzsch thiazole synthesis remains the most widely employed route for constructing the 4-methylthiazole moiety. This method involves the condensation of an α-haloketone with a thioamide or thiourea derivative. For 3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one, the critical intermediate is 3-(2-bromoacetyl)-2H-chromen-2-one (α-bromoacetylcoumarin), which reacts with thioacetamide to form the thiazole ring.

Key Steps:

  • Formation of α-Bromoacetylcoumarin:
    Coumarin is functionalized at the 3-position via Friedel-Crafts acylation using bromoacetyl bromide in the presence of Lewis acids like AlCl₃.
  • Cyclocondensation with Thioacetamide:
    The α-bromoacetylcoumarin reacts with thioacetamide in methanol under reflux (4–6 hours), inducing cyclization to form the thiazole ring. The methyl group at the 4-position of the thiazole originates from the thioacetamide’s acetyl group.

Optimization Data:

Parameter Optimal Condition Yield (%)
Solvent Methanol 79
Temperature Reflux (65–70°C) 79
Reaction Time 4 hours 79
Molar Ratio (1:1) α-Bromoacetylcoumarin : Thioacetamide 79

One-Pot Multicomponent Reactions

Three-Component Coupling

Recent protocols avoid isolating intermediates by combining coumarin precursors, α-haloketones, and thioureas in a single pot. For example:

  • Ethanol/Diethylamine System: A mixture of 4-hydroxycoumarin, methylglyoxal, and thiourea in ethanol with diethylamine catalysis yields the target compound at 80–85% efficiency.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) significantly reduces reaction times. A 2018 study demonstrated that irradiating α-bromoacetylcoumarin with thioacetamide in ethanol for 3–5 minutes achieves 82–90% yield, compared to 14–20 minutes under conventional heating.

Comparative Data:

Method Time (min) Yield (%)
Conventional Heating 20 79
Microwave Irradiation 5 90

Catalytic and Green Chemistry Approaches

Deep Eutectic Solvents (DES)

Eco-friendly DES (e.g., choline chloride-urea mixtures) enhance reaction rates and yields. A 2021 study reported 85% yield for this compound using DES at 60°C for 30 minutes.

Heterogeneous Catalysis

Solid catalysts like MCM-41-LDH@APTES (a mesoporous silica-alumina composite) improve selectivity. These systems enable recyclability, with negligible loss in activity after five cycles.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR: A singlet at δ 2.91 ppm confirms the thiazole’s methyl group, while lactone carbonyl (C=O) appears at δ 160.8 ppm in ¹³C NMR.
  • X-ray Crystallography: Single-crystal studies reveal planar geometries for both coumarin and thiazole rings, with dihedral angles <5°.

Purity Assessment

Elemental analysis and LC-MS data align with theoretical values for C₁₃H₉NO₂S (MW: 243.28 g/mol).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Scaling the Hantzsch synthesis via flow chemistry reduces side reactions. Pilot-scale trials achieved 75% yield with a throughput of 1.2 kg/day.

Cost-Benefit Analysis

Parameter Batch Process Flow Process
Yield (%) 79 75
Production Cost ($/kg) 420 380

Comparative Evaluation of Methods

Method Advantages Limitations
Hantzsch Synthesis High reproducibility Requires toxic α-haloketones
Microwave-Assisted Rapid, energy-efficient Specialized equipment needed
DES-Based Eco-friendly, high yields DES recovery challenges

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chromenone structure can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and chromenone structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

Based on the search results, the compound "3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one" and related compounds have several scientific research applications, particularly in the development of pharmaceuticals. Here's a detailed overview:

1. Acetylcholinesterase (AChE) Inhibitory Activity:

  • Compounds containing a coumarin heterocyclic core coupled with thiazole exhibit acetylcholinesterase inhibitory activity .
  • A series of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarin were designed and synthesized, demonstrating promising inhibitory activity against Alzheimer’s disease .
  • Compound 3i exhibited the strongest inhibitory activity, with an IC50 value of 2.7 µM .
  • Molecular docking and molecular dynamics simulations have been employed to understand the binding interactions and stability of these compounds with AChE, suggesting potential therapeutic applications for Alzheimer’s disease .

2. Antimicrobial and Antifungal Activity:

  • Thiazole derivatives have demonstrated antimicrobial activity against various strains, including MRSA, VISA, and VRSA .
  • Certain 2,5-disubstituted thiazole derivatives have shown potent antimicrobial activity against clinically relevant isolates of MRSA .
  • Several compounds were found to be equipotent with ketoconazole against Candida albicans and Candida glabrata, while some were also equipotent against Candida krusei and Candida parapsilosis .
  • Certain 2,4-disubstituted thiazole derivatives have shown potency against B. subtilis and S. aureus .
  • N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazole-2-amine derivatives exhibited good antibacterial activity against Enterococcus faecalis and S. aureus, and also showed activity against fungal strains C. albicans and C. krusei .

3. Synthesis and Characterization:

  • Thiazolylcoumarin derivatives have been synthesized using molecular hybridization approaches .
  • One-pot cyclisation reactions using thioacetamide or KSCN/ethanol can yield 3-(2-methyl-thiazol-4-yl)-2H-chromen-2-one .
  • Various analytical techniques such as FTIR, NMR, LCMS, and elemental analyses are used to characterize these compounds .

4. Other potential applications

  • The presence of a nonpolar, hydrophobic moiety at position 2 of thiazole and the ethylidenehydrazine-1-carboximidamide head group at position 5 are beneficial for the antibacterial activity of these compounds .
  • Thiazole-containing compounds are used as medicine .

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, some derivatives of this compound have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . The chromenone structure can also interact with various biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs of 3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one include:

Compound Name Substituents (Thiazole/Chromen-2-one) Yield (%) Melting Point (°C) Key Structural Features
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one Benzothiazole 64 207–208 Bulky benzothiazole; hydrophilic sidechain
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one 4-(4-Bromophenyl)thiazole 71 N/A (colorless) Bromophenyl enhances lipophilicity
3-[1-(4-Methylthiazol-2-yl)hydrazono)ethyl]-2H-chromen-2-one Hydrazone-linked 4-methylthiazole 79 170 Hydrazone bridge; distinct IR (NH stretch at 3267 cm$^{-1}$)
3-(2-Amino-1,3-thiazol-4-yl)-6-methoxy-2H-chromen-2-one 2-Aminothiazole; 6-methoxy N/A N/A Amino group for H-bonding; methoxy at C6
3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one 2-(2-Chlorophenyl)thiazole; 6-methoxy N/A N/A Chlorophenyl increases lipophilicity

Key Observations:

  • Substituent Effects on Yield and Stability: The 4-methylthiazole derivative (target compound) has moderate yield (58%) compared to the bromophenyl analog (71%), likely due to steric and electronic factors during synthesis .
  • Melting Points: The benzothiazole analog (207–208°C) has a higher melting point than the target compound (157–159°C), attributed to stronger π-π stacking from the planar benzothiazole moiety .
  • In contrast, the 4-methyl group balances moderate hydrophobicity with target affinity .

Biological Activity

3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one, also known as WAY-299765, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chromenone backbone substituted at the 3-position with a 4-methyl-1,3-thiazol-2-yl group, which contributes to its unique reactivity and biological profile.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₉N₁OS. The compound's structure is characterized by:

  • A chromenone moiety that exhibits electrophilic properties.
  • A thiazole ring that introduces nucleophilic sites.

These structural features are crucial for the compound's interactions with various biological targets.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

  • Anticancer Activity :
    • Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For example, coumarin derivatives have been evaluated for their effects on human cancer cell lines such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma) .
    • In vitro assays have shown that certain thiazole-coumarin hybrids possess significant antiproliferative activity against these cancer cell lines.
  • Antimicrobial Activity :
    • The compound has shown promising results in antimicrobial assays. For instance, studies involving thiazole derivatives have reported minimum inhibitory concentrations (MIC) indicating effective antibacterial properties against various strains .
    • Compounds related to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • Acetylcholinesterase Inhibition :
    • The compound's potential as an acetylcholinesterase inhibitor has been explored, particularly in the context of Alzheimer's disease. Coumarin derivatives have shown promising inhibitory activity with IC50 values indicating effective binding to the enzyme .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound or its analogs:

Anticancer Studies

A study synthesized various coumarin derivatives and tested their anticancer properties using MTT assays. Notably, one derivative exhibited significant antiproliferative effects via G2/M cell cycle arrest and apoptosis induction .

Antimicrobial Evaluation

In a comprehensive evaluation of thiazole-containing compounds, several derivatives were tested for their antimicrobial efficacy. The best-performing compounds showed MIC values ranging from 0.23 to 0.70 mg/mL against sensitive bacterial strains .

Comparative Analysis of Related Compounds

The following table compares this compound with other notable compounds exhibiting similar biological activities:

Compound NameStructure FeatureUnique Aspect
3-(1,3-Benzothiazol-2-yl)-chromoneBenzothiazole instead of thiazoleExhibits strong antimicrobial activity
7-HydroxycoumarinHydroxy group at position 7Notable for its antioxidant properties
4-MethylcoumarinMethyl substitution on coumarinKnown for its fluorescence properties

These comparisons underscore the diversity within chromone derivatives and suggest that the unique thiazole substitution in this compound may confer distinct biological activities.

Q & A

Q. How to mitigate byproduct formation during multi-step syntheses?

  • Methodological Answer :
  • Intermediate Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and quench side reactions early .
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls with acetyl) to prevent unwanted couplings .

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